molecular formula C17H17N3O B7473852 (5-methylpyrazin-2-yl)-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)methanone

(5-methylpyrazin-2-yl)-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)methanone

Cat. No. B7473852
M. Wt: 279.34 g/mol
InChI Key: BJSYQKGMFFQHON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5-methylpyrazin-2-yl)-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)methanone, also known as MPDPH, is a chemical compound that has been studied for its potential use in scientific research. This compound has shown promising results in various studies and is being researched for its potential applications in the field of biochemistry and physiology.

Mechanism of Action

The mechanism of action of (5-methylpyrazin-2-yl)-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)methanone is not fully understood. However, it has been shown to inhibit the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine. This inhibition leads to an increase in acetylcholine levels in the brain, which can improve cognitive function. (5-methylpyrazin-2-yl)-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)methanone has also been shown to modulate the activity of various neurotransmitters such as dopamine and serotonin.
Biochemical and Physiological Effects:
(5-methylpyrazin-2-yl)-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)methanone has been shown to have various biochemical and physiological effects. It has been shown to have antioxidant and anti-inflammatory properties, which can help reduce oxidative stress and inflammation in the body. It has also been shown to improve cognitive function and memory in animal studies. (5-methylpyrazin-2-yl)-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)methanone has also been shown to have neuroprotective effects, which can help protect the brain from damage caused by various factors such as oxidative stress and inflammation.

Advantages and Limitations for Lab Experiments

The advantages of using (5-methylpyrazin-2-yl)-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)methanone in lab experiments include its potential applications in the field of biochemistry and physiology. It has shown promising results in various studies and has potential for use in the treatment of various diseases. The limitations of using (5-methylpyrazin-2-yl)-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)methanone in lab experiments include the lack of understanding of its mechanism of action and potential side effects.

Future Directions

There are several future directions for the study of (5-methylpyrazin-2-yl)-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)methanone. One potential direction is the development of new drugs based on the structure of (5-methylpyrazin-2-yl)-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)methanone for the treatment of various diseases. Another potential direction is the study of the mechanism of action of (5-methylpyrazin-2-yl)-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)methanone to better understand its biochemical and physiological effects. Additionally, the potential side effects of (5-methylpyrazin-2-yl)-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)methanone need to be further studied to determine its safety for use in humans.

Synthesis Methods

The synthesis of (5-methylpyrazin-2-yl)-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)methanone involves the reaction of 5-methylpyrazine-2-carboxylic acid with 4-phenyl-3,6-dihydro-2H-pyridine-1-carboxylic acid. The reaction is catalyzed by a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a base such as triethylamine (TEA) in the presence of a solvent such as dichloromethane (DCM). The resulting product is then purified by column chromatography to obtain pure (5-methylpyrazin-2-yl)-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)methanone.

Scientific Research Applications

(5-methylpyrazin-2-yl)-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)methanone has been studied for its potential applications in scientific research. It has been shown to have antioxidant and anti-inflammatory properties, making it a potential candidate for the treatment of various diseases such as Alzheimer's, Parkinson's, and cancer. It has also been studied for its potential use as a neuroprotective agent.

properties

IUPAC Name

(5-methylpyrazin-2-yl)-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O/c1-13-11-19-16(12-18-13)17(21)20-9-7-15(8-10-20)14-5-3-2-4-6-14/h2-7,11-12H,8-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJSYQKGMFFQHON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=N1)C(=O)N2CCC(=CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-methylpyrazin-2-yl)-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)methanone

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